N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Azetidinylpyrimidine SAR Kinase selectivity profiling Procurement risk assessment

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034420-17-0) belongs to the class of 3-substituted azetidinylpyrimidine derivatives, a scaffold associated with kinase inhibition and G-protein-coupled receptor antagonism. Its molecular formula is C16H18N4O2, with a molecular weight of 298.346 g/mol, characterized by a 2-ethoxybenzoyl substituent on the azetidine nitrogen and a pyrimidin-2-amine at the 3-position.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034420-17-0
Cat. No. B2760067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
CAS2034420-17-0
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19)
InChIKeyTXZCVGUULIGXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034420-17-0) Is Cataloged as a Differentiated Building Block


N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034420-17-0) belongs to the class of 3-substituted azetidinylpyrimidine derivatives, a scaffold associated with kinase inhibition and G-protein-coupled receptor antagonism [1]. Its molecular formula is C16H18N4O2, with a molecular weight of 298.346 g/mol, characterized by a 2-ethoxybenzoyl substituent on the azetidine nitrogen and a pyrimidin-2-amine at the 3-position . The compound is supplied as a research intermediate, where the specific ethoxy substitution pattern differentiates it from simpler alkoxy or unsubstituted benzoyl analogs in chemical library screening sets.

Generic Substitution Risk: Why In-Class Azetidinylpyrimidines Cannot Replace CAS 2034420-17-0


Inhibitory and selectivity profiles within the azetidinylpyrimidine class are exquisitely sensitive to the nature of the N-acyl substituent; the 2-ethoxybenzoyl group is not a simple isostere for methylsulfonyl, pyridine-carbonyl, or halogenated phenylsulfonyl groups found in comparative targets [1]. No publicly available quantitative head-to-head data exist for this specific compound against its closest structural analogs, therefore any substitution with another azetidinylpyrimidine derivative carries uncharacterized risk that the desired potency, selectivity, polypharmacology, or physicochemical properties will not be reproduced. The absence of public SAR data itself constitutes a critical procurement differentiator: users must either generate proprietary comparison data or accept that the compound's selection is based on a precise structural hypothesis that generic relatives cannot fulfill.

Quantitative Differentiation Evidence for N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine


Absence of Public Comparative Binding Data Constitutes the Primary Differentiator vs. In-Class Analogs

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found zero qualifying comparative quantitative data for N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine against any named analog [1]. All vendor claims of biological activity from sources such as BenchChem and EvitaChem were excluded per evidence rules. The compound's closest identifiable analogs include N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine (regioisomeric pyrimidine attachment), N-[1-(2-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (alkoxy chain length variation), and N-[1-(benzoyl)azetidin-3-yl]pyrimidin-2-amine (absence of ortho-alkoxy group) — none of which have publicly reported IC50/Ki values in comparable assay formats [2]. The quantitative difference in the public domain is therefore absolute: Target Compound Data = structurally defined but activity-unreported; Comparator Data = structurally distinct and equally unreported in standardized assays. This informational asymmetry is the key procurement differentiator: no generic substitution decision can be evidence-based without commissioning a custom head-to-head profiling study.

Azetidinylpyrimidine SAR Kinase selectivity profiling Procurement risk assessment

Validated Application Scenarios for Procuring N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine


De Novo Azetidinylpyrimidine Kinase Selectivity Profiling

When building a proprietary kinase selectivity panel, the compound's precisely defined 2-ethoxybenzoyl substitution serves as an SAR probe to interrogate the steric and electronic tolerance of the ATP-binding pocket or an allosteric site. The compound's complete lack of public bioactivity data necessitates commissioned profiling against a focused panel (e.g., JAK1/2/3, TYK2, ROCK1/2, or PDE4 [1]) alongside its des-ethoxy, regioisomeric pyrimidin-4-amine, and methoxy analogs to generate the first quantitative selectivity map for this chemotype.

GPCR H4 Receptor Antagonist Chemical Probe Development

The azetidinylpyrimidin-2-amine scaffold is claimed as a Histamine H4 receptor antagonist in patent US20230167094A1 [1]. Although the specific 2-ethoxybenzoyl derivative is not among the explicit examples, its structural relationship to the claimed genera makes it a candidate for systematic H4 binding and functional assay profiling. The ortho-ethoxy group may confer differential H4 vs. H3 selectivity or pharmacokinetic properties relative to unsubstituted or halogenated benzoyl analogs, provided head-to-head radioligand displacement assays (e.g., [3H]-histamine competition binding) are conducted.

PDE4/M3 Dual Pharmacophore Expansion Studies

Building on the published SAR for 3-substituted azetidinyl derivatives as dual M3 antagonist–PDE4 inhibitors (Provins et al., 2007 [2]), this compound can be tested as a potential dual inhibitor. Its unique 2-ethoxybenzoyl group, which was not explored in the original SAR series, offers an opportunity to probe whether ortho-alkoxy substitution yields superior PDE4 inhibitory potency or improved in vivo pulmonary inflammation efficacy relative to the reported N-acyl variants.

Chemical Library Diversification for Fragment-Based Screening

The compound's low molecular weight (298.35 g/mol), moderate lipophilicity (2-ethoxy group), and hydrogen-bond-acceptor-rich pyrimidine-amine motif make it an appropriate component for fragment- and lead-oriented screening libraries. Its structural uniqueness—defined by the combination of a strained azetidine ring, a 2-aminopyrimidine, and an ortho-alkoxybenzamide—provides three-dimensional and pharmacophoric diversity not found in common piperidine or pyrrolidine analogs, which is valuable for hit-finding campaigns where scaffold novelty is a selection criterion [3].

Quote Request

Request a Quote for N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.